molecular formula C6H13NO2 B554859 (2S)-2-(methylamino)pentanoic acid CAS No. 19653-78-2

(2S)-2-(methylamino)pentanoic acid

Cat. No.: B554859
CAS No.: 19653-78-2
M. Wt: 131.17 g/mol
InChI Key: HCPKYUNZBPVCHC-YFKPBYRVSA-N
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Description

(2S)-2-(methylamino)pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group attached to the second carbon of the pentanoic acid chain

Scientific Research Applications

(2S)-2-(methylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent or a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “(2S)-2-(methylamino)pentanoic acid” is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with “(2S)-2-(methylamino)pentanoic acid” are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research or applications involving “(2S)-2-(methylamino)pentanoic acid” are not specified in the search results. The potential uses of this compound would depend on its properties and the specific context in which it is being considered .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(methylamino)pentanoic acid typically involves the alkylation of a suitable precursor, such as (S)-2-aminopentanoic acid, with a methylating agent. Common reagents used in this process include methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydroxide or potassium carbonate to facilitate the methylation.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic synthesis. These methods aim to optimize yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(methylamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    (S)-2-aminopentanoic acid: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    (2S)-2-(ethylamino)pentanoic acid: Contains an ethylamino group instead of a methylamino group, which can alter its reactivity and biological activity.

Uniqueness: (2S)-2-(methylamino)pentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its methylamino group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S)-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPKYUNZBPVCHC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426637
Record name N-Methyl-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19653-78-2
Record name N-Methyl-L-norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19653-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-L-norvaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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